molecular formula C14H16N2O2 B12374146 eeAChE/eqBuChE-IN-1

eeAChE/eqBuChE-IN-1

Cat. No.: B12374146
M. Wt: 244.29 g/mol
InChI Key: SHKIQFQVGNQOJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

eeAChE/eqBuChE-IN-1 undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

eeAChE/eqBuChE-IN-1 has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to eeAChE/eqBuChE-IN-1 include:

    Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Rivastigmine: Another acetylcholinesterase and butyrylcholinesterase inhibitor used for similar therapeutic purposes.

    Galantamine: An acetylcholinesterase inhibitor that also modulates nicotinic receptors.

This compound is unique due to its dual inhibition of both acetylcholinesterase and butyrylcholinesterase, which may provide a broader therapeutic effect compared to compounds that inhibit only one of these enzymes .

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

quinolin-5-yl N,N-diethylcarbamate

InChI

InChI=1S/C14H16N2O2/c1-3-16(4-2)14(17)18-13-9-5-8-12-11(13)7-6-10-15-12/h5-10H,3-4H2,1-2H3

InChI Key

SHKIQFQVGNQOJN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=CC=CC2=C1C=CC=N2

Origin of Product

United States

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